molecular formula C24H28N2O3 B4960694 [6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE

[6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE

Cat. No.: B4960694
M. Wt: 392.5 g/mol
InChI Key: YQRAOGFHOGQIAY-UHFFFAOYSA-N
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Description

[6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[331]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

(6,8,9-trimethyl-4-pyridin-3-yl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-16-12-17(2)24(15-29-23(27)26-20-9-5-4-6-10-20)14-28-22(21(16)18(24)3)19-8-7-11-25-13-19/h4-13,17-18,21-22H,14-15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRAOGFHOGQIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C2C(C1(COC2C3=CN=CC=C3)COC(=O)NC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the pyridyl group, and subsequent functionalization to introduce the phenylcarbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

[6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, [6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. Its ability to modulate specific biological pathways could make it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [6,8,9-TRIMETHYL-4-(3-PYRIDYL)-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL]METHYL N-PHENYLCARBAMATE include other bicyclic compounds with pyridyl and phenylcarbamate groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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